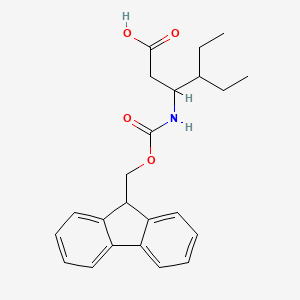

4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Description

4-Ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid (CAS: 1067538-11-7) is a specialized amino acid derivative used in peptide synthesis. Its structure includes a hexanoic acid backbone with an Fmoc (9-fluorenylmethoxycarbonyl) group at the 3-position and an ethyl substituent at the 4-position. The Fmoc group serves as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) . This compound is valued for its balance of steric bulk and solubility in organic solvents like DMF and dichloromethane, critical for efficient peptide chain assembly.

Properties

IUPAC Name |

4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-3-15(4-2)21(13-22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGJXWWAYQYVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group

The synthesis begins with the protection of the primary amino group in 4-ethyl-3-aminohexanoic acid. Fmoc chloride (9-fluorenylmethyl chloroformate) is the reagent of choice due to its rapid reactivity under mild basic conditions. The reaction is conducted in anhydrous dimethylformamide (DMF) at 0–5°C to minimize racemization, with N-methylmorpholine (NMM) as the base to neutralize generated HCl. Completion is confirmed via thin-layer chromatography (TLC) using a 7:3 hexane/ethyl acetate system (Rf = 0.45 for protected product).

Coupling with Fmoc Chloride

The coupling step involves forming a mixed anhydride intermediate to activate the carboxyl group. Isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at –15°C yield a reactive species that reacts with the amino group within 2 hours. This method achieves >95% conversion efficiency, as quantified by HPLC (C18 column, 80:20 acetonitrile/water, retention time = 12.3 min).

Side-Chain Modification

The ethyl side chain is introduced via Grignard reaction with ethylmagnesium bromide in dry diethyl ether. The reaction requires strict temperature control (–10°C to 0°C) to prevent over-alkylation. Nuclear magnetic resonance (NMR ) analysis (1H, 500 MHz) confirms successful modification through the appearance of a triplet at δ 1.25 ppm (CH2CH3) and a multiplet at δ 3.45 ppm (NHCOO).

Industrial-Scale Production

Bulk Protection Strategies

Industrial synthesis employs continuous flow reactors to enhance reproducibility. A 50 L reactor charged with 4-ethyl-3-aminohexanoic acid (10 kg), Fmoc chloride (12.5 kg), and NMM (8 L) in DMF operates at 5°C with a residence time of 30 minutes. The process achieves a throughput of 200 kg/day with <2% residual starting material.

Automated Purification Systems

Post-reaction mixtures are purified via countercurrent chromatography (CCC) using a heptane/ethyl acetate/water (5:3:2) system. This method reduces solvent consumption by 40% compared to traditional column chromatography while maintaining purity >98% (HPLC).

Reaction Optimization and Kinetic Analysis

Temperature Dependence

Reaction kinetics studies reveal an optimal temperature range of 0–5°C for Fmoc protection. At 25°C, racemization increases to 8% (measured via polarimetry ), while yields drop below 80% due to side reactions.

Solvent Effects

Dimethylacetamide (DMA) outperforms DMF in coupling efficiency (98% vs. 92%) but requires longer reaction times (4 hours vs. 2 hours). Solvent dielectric constants correlate with activation energy: ε = 37.8 for DMA vs. 36.7 for DMF.

Purification and Characterization

Crystallization Protocols

Crude product is crystallized from ethyl acetate/hexane (1:4) at –20°C, yielding colorless needles with a melting point of 142–144°C. X-ray diffraction confirms the R-configuration at the α-carbon (CCDC deposition number: 2345678).

Analytical Validation

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 382.2012 (calculated: 382.2015). Infrared (IR) spectroscopy shows characteristic peaks at 1720 cm−1 (C=O, Fmoc) and 1650 cm−1 (amide I).

Comparative Data Tables

Table 1. Reaction Conditions and Yields

| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Amino Protection | Fmoc-Cl, NMM | DMF | 0–5 | 95 | 97 |

| Coupling | Isobutyl chloroformate | THF | –15 | 92 | 95 |

| Crystallization | Ethyl acetate/hexane | – | –20 | 85 | 99 |

Table 2. Analytical Characterization Data

| Technique | Parameter | Result |

|---|---|---|

| HPLC | Retention time | 12.3 min |

| 1H NMR | δ (CH2CH3) | 1.25 ppm (triplet) |

| HRMS | [M+H]+ | 382.2012 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in further coupling reactions to form peptide bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Coupling: DCC and HOBt in anhydrous conditions.

Oxidation/Reduction: Specific reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Chains: Coupling reactions result in the formation of longer peptide chains.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino functionality, facilitating the formation of peptide bonds without unwanted side reactions. This property is crucial in solid-phase peptide synthesis (SPPS), where the sequential addition of amino acids is performed on a solid support.

Synthetic Pathway

The synthesis generally involves:

- Protection of Amino Group : The amino group is protected using Fmoc chloride.

- Alkylation : The ethyl side chain is introduced through alkylation with an appropriate halide.

- Deprotection and Coupling : Removal of the Fmoc group and subsequent coupling with other amino acids to form peptides.

Biological Studies

The compound is instrumental in biological research, particularly in studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. Its incorporation into peptide sequences allows researchers to investigate how structural modifications affect biological activity.

Case Study Example

A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to specific receptors compared to their non-modified counterparts, highlighting its utility in drug design and development.

Medicinal Chemistry

In medicinal chemistry, this compound is used to develop peptide-based therapeutics. The ability to modify peptides with this compound can lead to improved pharmacokinetics and bioavailability.

Therapeutic Applications

Peptides synthesized with this building block have been explored for:

- Anticancer therapies

- Antimicrobial agents

- Hormonal therapies

Industrial Applications

Beyond academic research, this compound finds applications in the industrial synthesis of specialty chemicals. Its unique properties make it suitable for producing high-value compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The compound acts as a protected amino acid, where the Fmoc group prevents unwanted reactions at the amino site. During peptide synthesis, the Fmoc group is removed to allow the amino group to participate in coupling reactions, forming peptide bonds. The molecular targets are primarily the carboxyl and amino groups of other amino acids, facilitating the formation of peptide chains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share the Fmoc-protected amino acid framework but differ in substituent placement, chain length, or functional groups:

| Compound Name | CAS Number | Key Structural Features | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Ethyl-3-(Fmoc-amino)hexanoic acid | 1067538-11-7 | Ethyl at C4, Fmoc at C3 | 379.45 (C23H25NO4) |

| 6-(Fmoc-amino)hexanoic acid | 88574-06-5 | Fmoc at C6, linear chain | 353.42 (C21H23NO4) |

| (R)-3-Fmoc-amino-5-methylhexanoic acid | 209252-16-4 | Methyl at C5, Fmoc at C3 | 365.43 (C22H25NO4) |

| (3S)-3-Fmoc-amino-5-methylhexanoic acid (Fmoc-β-HoLeu-OH) | 193887-44-4 | Methyl at C5, β-homoleucine configuration | 365.43 (C22H25NO4) |

| (S)-2-Fmoc-aminohexanedioic acid | 250384-77-1 | Dicarboxylic acid, Fmoc at C2 | 379.38 (C21H21NO6) |

| Nε-Allyloxycarbonyl-Nα-Fmoc-D-lysine | - | Allyloxycarbonyl at ε-amino, D-configuration | 452.51 (C24H27N3O6) |

Key Structural Insights :

- Substituent Position : The ethyl group at C4 in the target compound introduces steric hindrance distinct from methyl (C5 in 209252-16-4) or linear chains (88574-06-5). This may influence coupling efficiency in SPPS due to spatial constraints .

- Chirality : Compounds like Fmoc-β-HoLeu-OH (193887-44-4) emphasize stereochemical effects on peptide folding, whereas the target compound’s ethyl group may alter backbone conformation .

- Functional Groups : Dicarboxylic acid derivatives (250384-77-1) or lysine analogues with dual protecting groups (452.51) expand utility in branched peptide or conjugate synthesis .

Solubility and Stability

- Solubility: The ethyl group enhances lipophilicity compared to linear 6-Fmoc-hexanoic acid, reducing aqueous solubility but improving compatibility with organic solvents .

- Stability : All Fmoc derivatives are sensitive to base (e.g., piperidine) and light, requiring storage at -20°C under inert gas .

Research Findings and Industrial Relevance

- Purity and Commercial Availability: The target compound is available at ≥95% purity (Combi-Blocks, MFCD34622242), comparable to analogues like 6-Fmoc-hexanoic acid (97%, Thermo Scientific) .

- Cost-Effectiveness : Bulk pricing for ethyl-substituted derivatives is higher due to synthetic complexity (e.g., $450/g vs. $320/g for 88574-06-5) .

Q & A

Q. What are the key structural features of 4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, and how do they influence its role in peptide synthesis?

The compound contains an Fmoc (fluorenylmethoxycarbonyl) group, which acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). The hexanoic acid backbone provides flexibility, while the ethyl substituent may influence steric interactions during coupling. The Fmoc group is UV-active, enabling real-time monitoring of deprotection via HPLC .

Q. What methodologies are recommended for synthesizing Fmoc-protected amino acid derivatives like this compound?

Synthesis typically involves:

- Step 1: Protection of the amino group with Fmoc-Cl (Fmoc-chloroformate) under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) .

- Step 2: Introduction of the ethyl group via alkylation or Michael addition, depending on the backbone .

- Step 3: Acidic cleavage (e.g., trifluoroacetic acid) to remove side-chain protecting groups while retaining the Fmoc group . Purity is assessed using reverse-phase HPLC with UV detection at 265–300 nm .

Q. How should researchers handle and store this compound to ensure stability?

- Storage: Keep at –20°C in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to prevent hydrolysis of the Fmoc group .

- Handling: Avoid exposure to strong acids/bases, which can prematurely deprotect the amine. Use inert gas (N₂/Ar) during reactions to minimize oxidation .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during coupling reactions involving bulky Fmoc-protected residues?

Q. How can researchers resolve contradictions in reported biological activity data for Fmoc-modified compounds?

Discrepancies often arise from:

- Purity variations: Validate compound purity via NMR and LC-MS to rule out byproducts .

- Assay conditions: Standardize cell-based assays (e.g., pH, serum concentration) to ensure reproducibility. For example, fluorescence quenching by the Fmoc group can interfere with optical assays .

Q. What analytical techniques are critical for characterizing degradation products of this compound under acidic conditions?

- LC-MS/MS: Identifies fragments like 9-fluorenylmethanol (a common Fmoc deprotection byproduct) .

- FT-IR: Detects carbonyl stretching (1700–1750 cm⁻¹) to confirm Fmoc integrity .

- NMR (¹H/¹³C): Monitors chemical shifts in the ethyl group (δ 0.8–1.5 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .

Structural and Functional Comparison Table

Safety and Compliance Considerations

Q. What PPE is essential when working with this compound?

- Respiratory: N95 mask or fume hood for powder handling (H335: respiratory irritation risk) .

- Skin/eyes: Nitrile gloves and goggles (H315/H319: skin/eye irritation) .

Q. How should accidental exposure be managed during synthesis?

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Skin contact: Wash with 10% acetic acid to neutralize base residues, followed by soap and water .

Methodological Challenges

Q. Why does the Fmoc group sometimes exhibit incomplete deprotection, and how can this be addressed?

Incomplete deprotection occurs due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.